molecular formula C8H7N3O2 B14593915 (2-Hydroxyphenyl)acetyl azide CAS No. 61361-08-8

(2-Hydroxyphenyl)acetyl azide

Cat. No.: B14593915
CAS No.: 61361-08-8
M. Wt: 177.16 g/mol
InChI Key: KSLSKOGZNBKXLI-UHFFFAOYSA-N
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Description

(2-Hydroxyphenyl)acetyl azide is an organic compound that belongs to the class of acyl azides It is characterized by the presence of an azide group (-N₃) attached to the acetyl group, which is further connected to a 2-hydroxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyphenyl)acetyl azide typically involves the reaction of (2-Hydroxyphenyl)acetic acid with sodium azide in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out in a polar aprotic solvent like acetonitrile or dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure the stability of the azide group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. Safety measures are crucial due to the explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyphenyl)acetyl azide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, thionyl chloride, phosphorus trichloride, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures and the use of polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include amides, amines, isocyanates, ureas, and carbamates, depending on the specific reaction pathway and reagents used.

Scientific Research Applications

(2-Hydroxyphenyl)acetyl azide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Hydroxyphenyl)acetyl azide involves its reactivity towards nucleophiles and its ability to undergo rearrangement reactions. The azide group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The Curtius rearrangement is a key pathway, where the azide group rearranges to form an isocyanate intermediate, which can further react to form ureas or carbamates .

Comparison with Similar Compounds

Similar Compounds

    Phenylacetyl azide: Similar structure but lacks the hydroxyl group on the phenyl ring.

    Benzoyl azide: Contains a benzoyl group instead of the (2-Hydroxyphenyl)acetyl group.

    Acetyl azide: Lacks the phenyl ring entirely.

Uniqueness

(2-Hydroxyphenyl)acetyl azide is unique due to the presence of the hydroxyl group on the phenyl ring, which can participate in additional hydrogen bonding and influence the compound’s reactivity and solubility. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

CAS No.

61361-08-8

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

2-(2-hydroxyphenyl)acetyl azide

InChI

InChI=1S/C8H7N3O2/c9-11-10-8(13)5-6-3-1-2-4-7(6)12/h1-4,12H,5H2

InChI Key

KSLSKOGZNBKXLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)N=[N+]=[N-])O

Origin of Product

United States

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